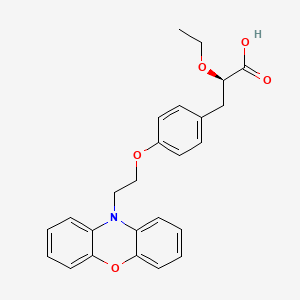
Ragaglitazar
概要
説明
ラガグリタザールは、ペルオキシソーム増殖剤活性化受容体(PPAR)αとγの二重アゴニスト活性で知られる新規化合物です。様々な動物モデルにおいて、強力な脂質低下作用とインスリン感受性改善効果を示しています。 この化合物は、2型糖尿病および関連する代謝性疾患の治療における潜在的な用途について調査されています .
準備方法
ラガグリタザールの合成には、新規な酵素的キネティック分解ステップを含む収束合成手順が関与します。この方法は、大規模な調製に適しています。 合成経路は通常、ラガグリタザールの主要な構造要素であるフェノキサジン環系の形成を含みます .
化学反応の分析
ラガグリタザールは、酸化、還元、置換など、様々な化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、ラガグリタザールの酸化は、酸化誘導体の形成につながる可能性があり、一方、還元は化合物の還元形の生成につながる可能性があります .
科学研究の応用
ラガグリタザールは、科学研究における潜在的な応用について広く研究されてきました。医学の分野では、2型糖尿病患者における血糖コントロールと脂質プロファイルの改善能力について調査されています。 研究により、ラガグリタザールは、空腹時血漿グルコース、トリグリセリド、インスリン値を有意に低下させる一方で、高密度リポタンパク質コレステロール値を上昇させることが示されています . 医学的な応用に加えて、ラガグリタザールは、動物モデルにおける脂質代謝とインスリン感受性への影響についても研究されています .
科学的研究の応用
Ragaglitazar has been extensively studied for its potential applications in scientific research. In the field of medicine, it has been investigated for its ability to improve glycemic control and lipid profiles in patients with type 2 diabetes. Studies have shown that this compound can significantly reduce fasting plasma glucose, triglycerides, and insulin levels, while also increasing high-density lipoprotein cholesterol levels . In addition to its medical applications, this compound has also been studied for its effects on lipid metabolism and insulin sensitivity in animal models .
作用機序
ラガグリタザールは、ペルオキシソーム増殖剤活性化受容体αとペルオキシソーム増殖剤活性化受容体γを活性化することによって効果を発揮します。これらの受容体の活性化は、インスリン感受性の改善、筋肉と脂肪組織へのグルコース取り込みの促進、血漿トリグリセリド値の低下につながります。 ラガグリタザールの作用に関与する分子標的と経路には、脂質代謝とグルコース恒常性に関連する遺伝子の調節が含まれます .
類似化合物の比較
ラガグリタザールは、ペルオキシソーム増殖剤活性化受容体αとペルオキシソーム増殖剤活性化受容体γの二重活性化という点でユニークであり、他の類似化合物とは異なります。これらの類似化合物には、ロシグリタゾンとKRP-297などがあり、ペルオキシソーム増殖剤活性化受容体を標的としますが、有効性プロファイルが異なります。 ラガグリタザールは、これらの標準化合物と比較して、より優れたインスリン感受性改善と脂質低下効果を示しています .
類似化合物との比較
Ragaglitazar is unique in its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which distinguishes it from other similar compounds. Some of the similar compounds include rosiglitazone and KRP-297, which also target peroxisome proliferator-activated receptors but with different efficacy profiles. This compound has shown better insulin-sensitizing and lipid-lowering potential compared to these standard compounds .
特性
CAS番号 |
222834-30-2 |
|---|---|
分子式 |
C25H25NO5 |
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1 |
InChIキー |
WMUIIGVAWPWQAW-DEOSSOPVSA-N |
異性体SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
正規SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
外観 |
Solid powder |
| 222834-30-2 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
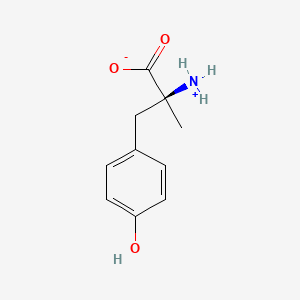
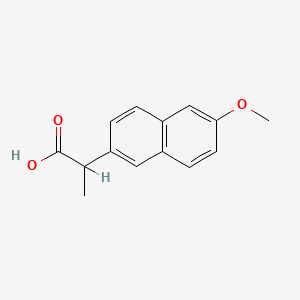
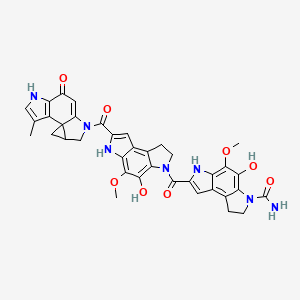
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
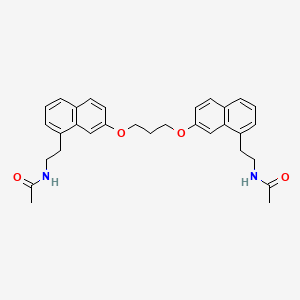
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
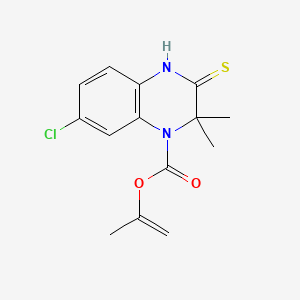
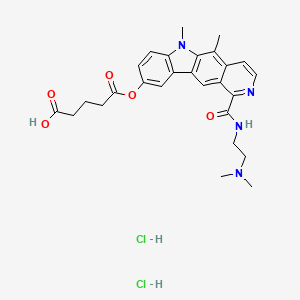
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
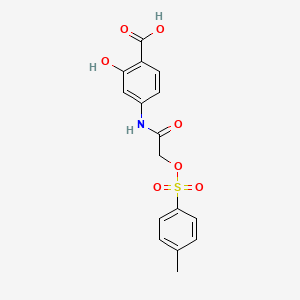
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

